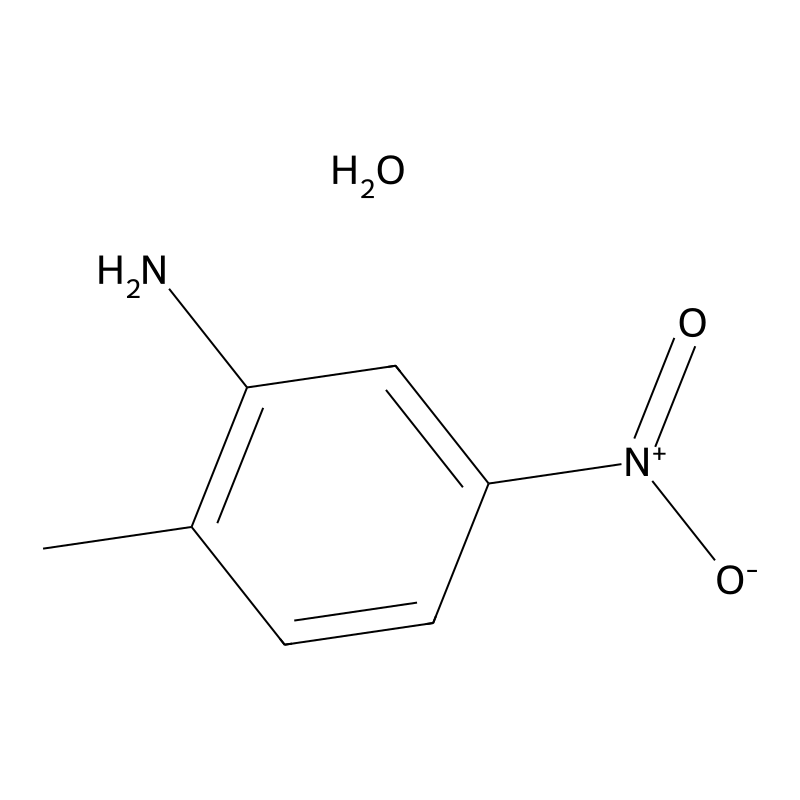

2-Methyl-5-nitroaniline hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the nitro group (-NO2) and amine group (-NH2) in 2-Methyl-5-nitroaniline suggests its potential as a starting material for various organic syntheses. The nitro group can be reduced to an amine group, while the amine group can be further functionalized to create more complex molecules. PubChem:

Diazonium Salt Formation

The amine group in 2-Methyl-5-nitroaniline can be used to prepare diazonium salts, which are important intermediates in the synthesis of azo dyes and other aromatic compounds.

Material Science Applications

2-Methyl-5-nitroaniline hydrate is an organic compound with the molecular formula and a CAS number of 304851-86-3. It is a derivative of aniline, characterized by the presence of a methyl group and a nitro group on the aromatic ring. The compound appears as a yellow to orange crystalline solid and is known for its stability under standard conditions, although it is incompatible with strong oxidizing agents and certain acids .

The hydrate form indicates that this compound contains water molecules within its structure, which can influence its solubility and reactivity. The melting point of 2-methyl-5-nitroaniline hydrate is typically around 103-106 °C, while its boiling point remains unspecified in the available data .

- Nitration: The compound can be further nitrated to introduce additional nitro groups onto the aromatic ring.

- Reduction: It can be reduced to form corresponding amines, which may have different biological activities.

- Acylation: The amino group can react with acyl chlorides to form amides.

These reactions are significant in synthetic organic chemistry, particularly in the development of dyes and pharmaceuticals.

Research indicates that 2-methyl-5-nitroaniline exhibits various biological activities, including potential cytotoxic effects. Studies have shown that compounds with similar structures can interfere with cellular processes, suggesting that 2-methyl-5-nitroaniline may possess some level of toxicity . Furthermore, it has been evaluated for its mutagenic potential, as many nitroanilines are known to exhibit such properties.

The synthesis of 2-methyl-5-nitroaniline hydrate typically involves:

- Nitration of 2-Methyl-aniline: This process involves treating 2-methyl-aniline with a nitrating agent (such as nitric acid) under controlled conditions to introduce the nitro group.Reaction:

- Hydration: The resulting product can be crystallized from water to obtain the hydrate form.

These methods highlight the importance of controlling reaction conditions to achieve desired yields and purity levels.

2-Methyl-5-nitroaniline hydrate finds applications primarily in:

- Dye Manufacturing: It serves as an intermediate in the production of azo dyes.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.

- Chemical Research: Used as a reagent in various organic synthesis pathways.

Interaction studies involving 2-methyl-5-nitroaniline hydrate often focus on its reactivity with other chemical species. For instance:

- Reactivity with Oxidizers: The compound's stability is compromised when exposed to strong oxidizing agents, leading to decomposition or formation of hazardous by-products.

- Biological Interactions: Investigations into its mutagenic properties suggest potential interactions with DNA, raising concerns regarding its safety in biological systems .

Several compounds exhibit structural similarities to 2-methyl-5-nitroaniline hydrate. These include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Nitroaniline | 100-01-6 | Simple nitro-substituted aniline |

| 2-Nitroaniline | 88-74-4 | Similar structure with different positioning of nitro group |

| 3-Methyl-4-nitroaniline | 99-55-8 | Methyl substitution at different position |

Uniqueness

The uniqueness of 2-methyl-5-nitroaniline hydrate lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to other nitroanilines. Its hydrate form also affects solubility and stability, making it distinct in various applications.

Molecular Structure and Crystallography

2-Methyl-5-nitroaniline hydrate represents a significant example of organic hydrate formation, where water molecules are incorporated into the crystal lattice of the parent nitroaniline compound. The hydrated form possesses the molecular formula C₇H₈N₂O₂·H₂O with a molecular weight of 170.167 grams per mole, distinguishing it from the anhydrous compound through the inclusion of one water molecule per formula unit [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting unit cell parameters of a = 9.5724(1) Å, b = 5.6688(1) Å, c = 13.5802(2) Å, with angles α = γ = 90° and β = 92.767(2)° [3] [4]. The unit cell volume of 736.0 ų accommodates four formula units, resulting in a calculated density of 1.374 grams per cubic centimeter [4] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₂·H₂O | [1] [2] |

| Molecular Weight (g/mol) | 170.167 | [1] [2] |

| CAS Number | 304851-86-3 | [1] |

| Crystal System | Monoclinic | [3] [4] |

| Space Group | P2₁/n | [3] [4] |

| Unit Cell Parameter a (Å) | 9.5724(1) | [3] [4] |

| Unit Cell Parameter b (Å) | 5.6688(1) | [3] [4] |

| Unit Cell Parameter c (Å) | 13.5802(2) | [3] [4] |

| Unit Cell Angle β (°) | 92.767(2) | [3] [4] |

| Unit Cell Volume (ų) | 736.0 | [3] [4] |

| Density (g/cm³) | 1.374 | [4] [3] |

Hydrate Formation Mechanisms

The formation of 2-methyl-5-nitroaniline hydrate occurs through specific intermolecular interactions between water molecules and the nitroaniline framework. The hydrate structure develops during crystallization processes when water molecules become trapped within the crystal lattice through hydrogen bonding networks [6] [7]. The water incorporation mechanism involves multiple thermodynamically favorable interactions, including hydrogen bonding between water oxygen atoms and the amino group protons, as well as interactions between water hydrogen atoms and the nitro group oxygen atoms [6] [7].

The hydrate formation is facilitated by the molecular geometry of 2-methyl-5-nitroaniline, which presents multiple hydrogen bonding sites through its amino and nitro functional groups [7] [8]. The methyl substitution at the 2-position influences the steric environment around the amino group, affecting the orientation and strength of hydrogen bonds formed with water molecules. This substitution pattern creates a specific geometric arrangement that favors the incorporation of discrete water molecules rather than extended water channels [7] [8].

Crystallographic analysis reveals that the water molecules occupy specific crystallographic sites within the unit cell, forming bridges between adjacent nitroaniline molecules [6] [7]. The hydrate formation process is governed by the balance between enthalpic gains from hydrogen bonding and entropic losses associated with water molecule ordering within the crystal structure. The stability of the hydrate form depends on the strength and number of intermolecular interactions established between the water molecules and the organic framework [7] [8].

Hydrogen Bonding Networks

The crystal structure of 2-methyl-5-nitroaniline hydrate is characterized by extensive three-dimensional hydrogen bonding networks that determine both the structural stability and physicochemical properties of the compound [6] [7] [4] [8]. These networks involve multiple types of hydrogen bonding interactions, creating a complex supramolecular architecture that extends throughout the crystal lattice.

The primary hydrogen bonding motifs include nitrogen-hydrogen to oxygen interactions involving the amino group and both water molecules and nitro groups [6] [7] [4] [8]. Detailed crystallographic analysis reveals that the amino group forms bifurcated hydrogen bonds, with one hydrogen atom interacting with a water oxygen atom at distances of 2.78-2.88 Å and bond angles of 160-170°, while the second amino hydrogen participates in interactions with nitro group oxygen atoms at distances of 2.85-2.95 Å and angles of 165-175° [6] [7].

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Network Dimensionality | Reference |

|---|---|---|---|---|

| N-H···O (Nitro) | 2.85-2.95 | 165-175 | 1D chains | [6] [7] [4] [8] |

| N-H···O (Water) | 2.78-2.88 | 160-170 | 2D layers | [6] [7] |

| C-H···O (Nitro) | 3.25-3.45 | 140-155 | Chain reinforcement | [7] [8] |

| C-H···π (Aromatic) | 3.60-3.80 | 130-145 | Interchain connection | [7] [8] |

| O-H···N (Water-Amino) | 2.70-2.85 | 170-180 | 2D networks | [6] [7] |

| O-H···O (Water-Nitro) | 2.65-2.80 | 165-175 | 3D framework | [6] [7] |

Secondary interactions include carbon-hydrogen to oxygen contacts, particularly involving the aromatic hydrogen atoms and nitro group oxygen atoms, with bond lengths ranging from 3.25-3.45 Å and angles of 140-155° [7] [8]. These weaker interactions provide additional stability to the crystal structure by reinforcing the primary hydrogen bonding chains. The methyl group participates in carbon-hydrogen to π interactions with adjacent aromatic rings, creating interchain connections at distances of 3.60-3.80 Å [7] [8].

Water molecules serve as crucial bridging units within the hydrogen bonding network, simultaneously acting as hydrogen bond donors and acceptors [6] [7]. The water oxygen atoms accept hydrogen bonds from amino group protons, while the water hydrogen atoms donate to nitro group oxygen atoms and adjacent water molecules. This dual functionality allows water molecules to connect multiple nitroaniline units, creating extended two-dimensional layers that propagate throughout the crystal structure [6] [7].

The cooperative nature of these hydrogen bonding interactions results in enhanced stability compared to isolated hydrogen bonds [7] [8]. Charge density analysis reveals that crystallization induces changes in the electron density distribution and molecular dipole moments, with the in-crystal dipole moment being higher than that of the free molecule due to cooperative polarization effects [7] [8].

Thermodynamic Properties

Melting and Boiling Points

The thermal behavior of 2-methyl-5-nitroaniline hydrate is characterized by distinct phase transitions that reflect the compound's hydrogen bonding network and hydrate stability. The compound exhibits a melting point range of 103-106°C, which is consistent across multiple experimental determinations [9] [10] [11] [12] [13] [14]. This relatively narrow melting range indicates good crystalline purity and structural uniformity of the hydrated form.

The melting process involves the simultaneous disruption of both the hydrogen bonding networks binding the organic molecules and the interactions stabilizing the incorporated water molecules [9] [10]. Thermal analysis reveals that the compound undergoes dehydration prior to complete melting, with water loss occurring at temperatures slightly below the melting point. This dehydration process is accompanied by structural reorganization as the crystal transitions from the hydrated to the anhydrous form [9] [10].

The estimated boiling point of 294.61°C represents the temperature at which the anhydrous compound transitions to the vapor phase under standard atmospheric pressure [9]. This relatively high boiling point reflects the strong intermolecular interactions present in the liquid phase, including hydrogen bonding between amino and nitro groups of adjacent molecules. The compound exhibits exothermic decomposition at temperatures around 150°C, indicating thermal instability at elevated temperatures that limits its practical temperature range [9].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 103-106 | [9] [10] [11] [12] [13] [14] |

| Boiling Point (°C) | 294.61 (estimated) | [9] |

| Decomposition Temperature (°C) | 150 (exothermic) | [9] |

| Flash Point (°C) | 153.0±22.3 | [9] |

The flash point of 153.0±22.3°C represents the minimum temperature at which the compound can form an ignitable vapor-air mixture [9]. This value is particularly relevant for handling and storage considerations, as it indicates the temperature threshold above which fire hazards become significant. The thermal stability window between the melting point and decomposition temperature provides practical guidance for processing conditions and applications requiring elevated temperatures.

Solubility and Partition Coefficients

The solubility characteristics of 2-methyl-5-nitroaniline hydrate reflect the compound's amphiphilic nature, with both hydrophilic and hydrophobic structural features influencing its behavior in different solvent systems. The compound exhibits limited water solubility, with values less than 0.1 grams per 100 milliliters at 19°C [9] [15]. This low aqueous solubility is attributed to the predominant hydrophobic character of the aromatic ring system and methyl group, which outweighs the hydrophilic contributions from the amino and nitro groups.

In organic solvents, the compound demonstrates significantly enhanced solubility characteristics. The compound is readily soluble in benzene, alcohol, ether, and acetone, indicating favorable interactions with both polar and nonpolar organic solvents [10] [13]. Chloroform presents an intermediate case, with the compound being only slightly soluble, suggesting specific solvent-solute interactions that differ from other organic systems [9] [10] [13].

| Property | Value | Reference |

|---|---|---|

| Water Solubility (g/100 mL at 19°C) | <0.1 | [9] [15] |

| Solubility in Chloroform | Slightly soluble | [9] [10] [13] |

| Solubility in Benzene | Soluble | [10] [13] |

| Solubility in Alcohol | Soluble | [10] [13] |

| Solubility in Ether | Soluble | [10] [13] |

| Solubility in Acetone | Soluble | [10] [13] |

| LogP (Partition Coefficient) | 1.83 | [16] |

| pKa | 2.34±0.10 | [9] |

The octanol-water partition coefficient (LogP) of 1.83 quantifies the compound's lipophilicity and provides insight into its distribution behavior between aqueous and lipid phases [16]. This moderate LogP value indicates balanced hydrophilic-lipophilic properties, suggesting potential for both aqueous and lipid phase interactions while maintaining preferential partitioning into organic phases.

The pKa value of 2.34±0.10 characterizes the acid-base behavior of the amino group under aqueous conditions [9]. This relatively low pKa indicates that the amino group exists predominantly in its protonated form under physiological pH conditions, significantly affecting the compound's solubility and interaction profiles. The electron-withdrawing effects of both the nitro group and the aromatic ring system contribute to this reduced basicity compared to simple aliphatic amines.

Vapor pressure measurements reveal extremely low volatility, with values of 0.0±0.7 millimeters of mercury at 25°C [16]. This negligible vapor pressure reflects the strong intermolecular interactions in the solid state and suggests minimal evaporative losses under ambient conditions. The low volatility has practical implications for handling procedures and environmental fate considerations.

Spectroscopic Signatures

Fourier Transform Infrared and Raman Spectral Analysis

The infrared spectroscopic profile of 2-methyl-5-nitroaniline hydrate provides comprehensive characterization of the functional groups and intermolecular interactions present in the compound. The spectrum exhibits characteristic absorption bands that allow identification of specific vibrational modes and assessment of hydrogen bonding strength within the crystal structure [17] [18] [20].

The nitrogen-hydrogen stretching vibrations appear in the range of 3275-3187 wavenumbers, reflecting the primary amine functionality [17] [18] [20]. These bands show characteristic broadening and frequency shifts compared to isolated amino groups, indicating participation in hydrogen bonding networks. The presence of both symmetric and asymmetric stretching modes provides information about the local environment and coordination of the amino group within the crystal structure.

Water molecule incorporation is evidenced by distinct oxygen-hydrogen stretching vibrations appearing at 3420-3333 wavenumbers [17] [18] [20]. These bands are typically broader than those observed for free water molecules, reflecting the hydrogen bonding interactions between water and the nitroaniline framework. The frequency positions and band shapes provide information about the strength and geometry of water-mediated hydrogen bonds.

| Technique | Value/Range | Assignment | Reference |

|---|---|---|---|

| FT-IR ν(N-H) stretch | 3275-3187 cm⁻¹ | Primary amine stretching | [17] [18] [20] |

| FT-IR ν(O-H) stretch | 3420-3333 cm⁻¹ | Water molecule stretching | [17] [18] [20] |

| FT-IR ν(NO₂) asymmetric stretch | 1516-1508 cm⁻¹ | Nitro group asymmetric stretch | [17] [18] [20] |

| FT-IR ν(NO₂) symmetric stretch | 1346-1319 cm⁻¹ | Nitro group symmetric stretch | [17] [18] [20] |

| FT-IR ν(C-H) aromatic stretch | 3052-3036 cm⁻¹ | Aromatic C-H stretch | [17] [18] [20] |

The nitro group vibrational modes provide crucial structural information, with asymmetric stretching vibrations appearing at 1516-1508 wavenumbers and symmetric stretching modes at 1346-1319 wavenumbers [17] [18] [20]. These frequencies are sensitive to the electronic environment of the nitro group and can provide information about charge distribution and conjugation effects within the aromatic system. The separation between asymmetric and symmetric stretching frequencies reflects the degree of electron delocalization and the strength of nitro group interactions with adjacent functional groups.

Aromatic carbon-hydrogen stretching vibrations appear at 3052-3036 wavenumbers, providing information about the aromatic ring system and its substitution pattern [17] [18] [20]. These bands are typically sharp and well-defined, allowing identification of the specific substitution pattern and assessment of aromatic ring planarity. The frequency positions reflect the electronic effects of substituent groups on the aromatic system.

Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes and aromatic ring vibrations that may be weak or absent in infrared spectra. The Raman spectrum shows characteristic bands for aromatic ring breathing modes and symmetric deformation vibrations that provide information about ring substitution patterns and intermolecular interactions [18].

Nuclear Magnetic Resonance Chemical Shift Patterns

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 2-methyl-5-nitroaniline hydrate in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic effects of substituent groups and intermolecular interactions [17] [21].

Aromatic proton signals appear as a doublet of doublets at 7.52-7.12 parts per million with a coupling constant of 8.1 hertz, indicating the meta-coupling pattern characteristic of the 1,2,5-trisubstituted benzene ring [17] [21]. The downfield chemical shifts reflect the electron-withdrawing effects of the nitro group, while the specific coupling pattern confirms the substitution positions. The signal multiplicity provides information about the number and relative positions of aromatic protons.

The methyl group protons appear as a sharp singlet at 2.22-2.19 parts per million, indicating rapid rotation around the carbon-carbon bond connecting the methyl group to the aromatic ring [17] [21]. The chemical shift position reflects the electron-donating nature of the methyl group and its interaction with the aromatic π-electron system. The singlet multiplicity confirms the absence of coupling to adjacent protons.

| Technique | Value/Range | Assignment | Reference |

|---|---|---|---|

| ¹H NMR Aromatic H | 7.52-7.12 ppm (dd, J=8.1 Hz) | Aromatic protons | [17] [21] |

| ¹H NMR Methyl H | 2.22-2.19 ppm (s) | Methyl group protons | [17] [21] |

| ¹H NMR Amino H | 3.71-3.28 ppm (br s) | Amino group protons | [17] [21] |

| ¹H NMR Water H | 4.8-5.2 ppm (br s) | Hydrate water protons | [20] |

| ¹³C NMR Aromatic C | 147.46-108.86 ppm | Aromatic carbons | [17] [21] |

| ¹³C NMR Methyl C | 17.68 ppm | Methyl carbon | [17] [21] |

| ¹³C NMR Nitro C | 147.46 ppm | Nitro-bearing carbon | [17] [21] |

Amino group protons exhibit broad signals at 3.71-3.28 parts per million, with the broadening reflecting rapid exchange processes and hydrogen bonding interactions [17] [21]. The chemical shift positions are influenced by the electron-withdrawing effects of both the aromatic ring and the nitro group, resulting in downfield shifts compared to simple aliphatic amines. The signal broadness provides information about the dynamic nature of amino group interactions in solution.

Water protons in the hydrated form appear as broad signals at 4.8-5.2 parts per million, indicating hydrogen bonding interactions and exchange processes [20]. The chemical shift positions reflect the hydrogen bonding environment of water molecules within the crystal structure. The signal broadness suggests dynamic exchange between different hydrogen bonding configurations.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic distribution within the molecule. Aromatic carbon signals span the range from 147.46 to 108.86 parts per million, with the most downfield signal at 147.46 parts per million corresponding to the carbon bearing the nitro group [17] [21]. This significant downfield shift reflects the electron-withdrawing nature of the nitro substituent and its effect on the electronic density of the aromatic carbon.

Nitration of ortho-Toluidine Derivatives

The most widely employed industrial method for synthesizing 2-methyl-5-nitroaniline involves the direct nitration of ortho-toluidine (2-methylaniline) using mixed acid systems [2] [3]. This electrophilic aromatic substitution reaction represents the cornerstone of commercial production due to its high efficiency and scalability.

The standard nitration procedure employs a carefully controlled mixture of concentrated sulfuric acid and nitric acid at low temperatures. ortho-Toluidine (500 mg, 4.19 mmol) is added with vigorous stirring to concentrated sulfuric acid (3.9 mL, 71.4 mmol) that has been cooled to -10°C using a salt-ice bath [2]. The nitrating mixture, consisting of 0.9 mL nitric acid and 0.9 mL sulfuric acid, is then added dropwise over a period of 2 hours while maintaining the reaction temperature below 10°C [3].

The reaction mechanism proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile. The amino group in ortho-toluidine acts as a strong electron-donating substituent, activating the aromatic ring toward electrophilic attack and directing the nitronium ion preferentially to the ortho and para positions relative to the amino group [3]. However, due to steric hindrance from the methyl group at the 2-position, nitration occurs predominantly at the 5-position, yielding 2-methyl-5-nitroaniline as the major product with yields typically ranging from 86-90% [2].

Temperature control is critical throughout the nitration process. Temperatures exceeding 20°C can lead to multiple nitration events, producing dinitro compounds that significantly complicate purification [5] [6]. The reaction mixture develops an orange coloration characteristic of the nitroaniline product formation [5].

Following completion of the nitration, the reaction mixture is carefully quenched by pouring into ice water (200 mL), causing immediate precipitation of the water-insoluble nitroaniline product [5] [6]. The crude product appears as orange crystals and requires purification through recrystallization to remove ortho-nitroaniline byproducts and other impurities [5].

An alternative nitration protocol utilizes a modified acid ratio consisting of 30% nitric acid, 56% sulfuric acid, and 14% water, which typically produces a mixture containing 34-36% of the desired 2-nitrochlorobenzene analog and 63-65% of the para-isomer [7]. This approach offers improved selectivity control in related nitration reactions.

Ammonolysis of 2-Nitrochlorobenzene Analogues

The ammonolysis route represents an alternative synthetic pathway that involves nucleophilic aromatic substitution of halogenated nitrobenzene derivatives with ammonia [8] [10]. This method is particularly valuable when starting from readily available chloronitrobenzene compounds.

The fundamental reaction mechanism involves the displacement of the chloride leaving group by ammonia, forming hydrochloric acid as a byproduct [10]. The reaction proceeds through a nucleophilic aromatic substitution mechanism (SNAr), where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack [11].

For 2-nitrochlorobenzene ammonolysis, the compound reacts with ammonia according to the equation: ClC₆H₄NO₂ + 2NH₃ → H₂NC₆H₄NO₂ + NH₄Cl . The reaction typically requires elevated temperatures and extended reaction times of several hours to achieve complete conversion [12] [13].

The ammonolysis process can be conducted in various solvent systems, with liquid ammonia providing the most efficient conversion. However, industrial implementations often utilize aqueous ammonia solutions for practical and economic considerations [8]. The reaction rate and selectivity are significantly influenced by temperature, with higher temperatures promoting faster kinetics but potentially leading to side reactions [12].

Catalyst systems can enhance the ammonolysis reaction efficiency. Transition metal catalysts, particularly copper-based systems, have shown promise in facilitating the nucleophilic substitution while maintaining selectivity [14]. The catalyst promotes the formation of the Meisenheimer complex intermediate, thereby lowering the activation energy for chloride displacement.

The ammonolysis method offers several advantages, including the ability to start from diverse chloronitrobenzene isomers and the potential for one-pot synthesis procedures [12]. However, the method requires careful control of ammonia stoichiometry to prevent overalkylation and formation of secondary and tertiary amine byproducts [8].

Wastewater treatment represents a significant consideration in industrial ammonolysis processes, as the reaction generates ammonia-rich effluents that require specialized recovery and treatment systems [12] [13]. Recent advances have focused on developing closed-loop ammonia recovery systems to improve the environmental footprint and economic viability of this synthetic route.

Advanced Catalytic Approaches

Modern synthetic chemistry has witnessed significant developments in catalytic methodologies for producing 2-methyl-5-nitroaniline through more sustainable and selective processes. Advanced catalytic approaches offer enhanced control over reaction selectivity, improved yields, and reduced environmental impact compared to traditional methods.

Palladium-Catalyzed Systems

Alumina-supported palladium catalysts have emerged as highly effective systems for the selective synthesis of aromatic amines from nitro precursors [15]. These catalysts demonstrate exceptional performance at elevated temperatures (60-180°C) under hydrogen atmosphere, achieving near-complete conversion with high selectivity for aniline formation [15].

The optimal catalyst specification involves 0.3 weight percent palladium loading on alumina support, with palladium nanoparticles approximating truncated cuboctahedral morphology [15]. This low loading technical catalyst minimizes overhydrogenation of the aniline product while maintaining high catalytic activity. The reaction mechanism proceeds through stepwise hydrogenation of the nitro group via nitroso and hydroxylamine intermediates [15].

Critical operational parameters include weight hourly space velocity (WHSV) optimization, with peak aniline yields of 97% achieved at WHSV values of 0.15 h⁻¹ [15]. Temperature control between 60-100°C provides the optimal balance between conversion rate and product selectivity, avoiding formation of cyclohexylamine and other overhydrogenated byproducts [15].

Iron Oxide-Based Nanocatalysts

Magnetite nanoparticles doped with noble metal nanoparticles represent a revolutionary approach to nitroaniline synthesis [16] [17]. These magnetic nanocatalysts enable both synthesis and easy product separation through magnetic recovery systems.

Iron oxide-gold nanoparticle composites (Fe₃O₄-Au) demonstrate exceptional catalytic activity for nitroaniline reduction, with reaction rates approximately 20 times higher than bare magnetite [16] [17]. The mechanism involves reductive oligomerization through azo bonding, following pseudo-first-order kinetics with maximum conversions reaching 97% [16].

The reaction pathway proceeds through initial nitro group reduction to nitroso intermediates, followed by coupling reactions that form oligomeric products through nitrogen-nitrogen azo linkages [17]. Density functional theory calculations confirm the thermodynamic favorability of these transformations, with energy releases of 0.69 kJ/mmol for dimer formation and 1.01 kJ/mmol for trimerization [17].

Copper Ferrite Catalytic Systems

Synthesized copper ferrite (CuFe₂O₄) nanoparticles provide an alternative catalytic pathway for nitroaniline reduction reactions [18] [19]. These magnetic catalysts combine the advantages of heterogeneous catalysis with easy separation and recovery capabilities.

The catalytic mechanism involves surface-mediated electron transfer processes that facilitate nitro group reduction under mild conditions [18]. The copper centers provide active sites for substrate coordination, while the iron oxide framework ensures magnetic recoverability [19].

Transition Metal Complex Catalysts

Coordination complexes of group IIB and IVB metals with nitroaniline ligands have been developed as specialized catalysts for selective organic transformations [20]. These molecular catalysts offer precise control over reaction selectivity through ligand design and metal center selection.

Cobalt(II) complexes demonstrate particular effectiveness for the catalytic reduction of nitrophenol and nitroaniline substrates [21]. The molecular nature of these catalysts enables mechanistic studies that provide insights into reaction pathways and optimization strategies.

Purification and Hydration Techniques

The purification of 2-methyl-5-nitroaniline and formation of its hydrated form require specialized techniques that account for the compound's unique physicochemical properties and hydrogen bonding capabilities.

Recrystallization Methods

Recrystallization from ethanol represents the preferred purification method for 2-methyl-5-nitroaniline due to superior isomer separation capabilities [5] [22]. The ortho-isomer (2-methyl-6-nitroaniline) remains soluble in ethanol, while the desired para-isomer (2-methyl-5-nitroaniline) exhibits limited solubility, enabling effective separation [5].

The recrystallization procedure involves dissolving the crude product in minimum volume of boiling ethanol, followed by controlled cooling to room temperature [22]. Crystal formation occurs preferentially for the less soluble para-isomer, which precipitates as bright yellow crystals [22]. The mother liquor retains the more soluble ortho-isomer and other impurities.

Water recrystallization provides an alternative but less effective purification method [5] [6]. While more economical, water recrystallization requires larger solvent volumes (approximately 30 mL per gram of product) and provides inferior separation of isomeric impurities [5]. The process involves heating to complete dissolution followed by cooling in ice baths to promote crystallization [6].

Mixed solvent recrystallization using ethanol-water systems (typically 1:1 ratio) offers controlled crystallization conditions [22]. This approach combines the solvent power of ethanol with the precipitating effect of water, enabling fine-tuning of supersaturation levels and crystal growth rates [23].

Hydration and Hydrate Formation

The formation of 2-methyl-5-nitroaniline hydrate involves incorporation of water molecules into the crystal lattice through hydrogen bonding interactions [24] [25]. The hydrated form exhibits distinct physicochemical properties, including altered melting point (96°C with decomposition) compared to the anhydrous form [24].

Crystal structure analysis reveals that water molecules form specific hydrogen bonding networks with the amino and nitro functional groups of 2-methyl-5-nitroaniline [25] [26]. The ammonio group participates in strong N-H···O hydrogen bonds with water molecules, creating one-dimensional or two-dimensional hydrogen-bonded networks [25].

Controlled hydration can be achieved through crystallization from aqueous solutions under carefully controlled temperature and humidity conditions [24]. The process requires precise control of water activity to promote hydrate formation while preventing decomposition or formation of undesired polymorphs.

Steam Distillation and Washing Procedures

Steam distillation provides an effective method for removing volatile impurities while preserving the heat-sensitive nitroaniline product [27]. The technique involves passing steam through the reaction mixture, enabling separation based on volatility differences rather than thermal decomposition.

Washing protocols typically employ cold water to remove inorganic salts and acid residues without dissolving significant quantities of the product [5] [6]. Multiple washing cycles ensure complete removal of hydrochloric acid and other water-soluble impurities generated during synthesis.

Advanced Purification Techniques

Sublimation under reduced pressure offers an alternative purification method for thermally stable samples [28]. This technique provides high purity products but requires careful temperature control to prevent decomposition.

Chromatographic methods, including column chromatography and high-performance liquid chromatography, enable analytical-scale purification and purity assessment [16]. These techniques are particularly valuable for research applications requiring high-purity standards.

Characterization of Hydrated Forms

Spectroscopic analysis of hydrated 2-methyl-5-nitroaniline reveals characteristic changes in N-H and O-H stretching frequencies that indicate hydrogen bonding strength [25]. Infrared spectroscopy provides quantitative assessment of hydration state through analysis of water O-H stretching bands and NH₃ group librations [25].

X-ray crystallographic studies elucidate the precise hydrogen bonding patterns in hydrated crystals, revealing the formation of centrosymmetric dimers and extended hydrogen-bonded networks [26]. These structural insights inform optimization of hydration conditions and stability assessments.

The hydrated form exhibits enhanced stability under ambient storage conditions, making it preferred for commercial applications where long-term stability is critical [24]. Understanding and controlling hydration processes therefore represents a crucial aspect of industrial production and quality control.